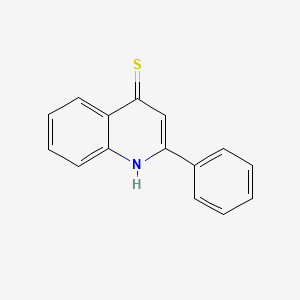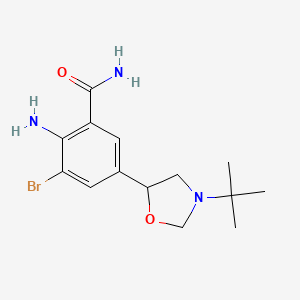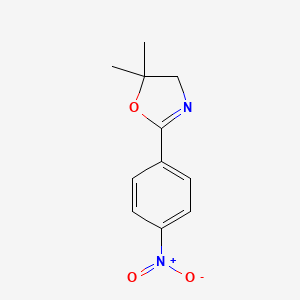
5,5-Dimethyl-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-2-(4-nitrophenyl)-4,5-dihydrooxazole is an organic compound characterized by its unique structure, which includes a dihydrooxazole ring substituted with a 4-nitrophenyl group and two methyl groups at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(4-nitrophenyl)-4,5-dihydrooxazole typically involves a multi-step process. One common method is the reaction of 4-nitrobenzaldehyde with dimedone (5,5-dimethylcyclohexane-1,3-dione) in the presence of a catalyst such as proline. This reaction proceeds through a Knoevenagel condensation followed by a Michael addition to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethyl-2-(4-nitrophenyl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents are often used.
Major Products Formed
Reduction: 5,5-Dimethyl-2-(4-aminophenyl)-4,5-dihydrooxazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5,5-Dimethyl-2-(4-nitrophenyl)-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-2-(4-nitrophenyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or disrupt cellular processes through its structural features .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dimethyl-2-(4-aminophenyl)-4,5-dihydrooxazole:
2,2′-[(4-Nitrophenyl)methylene]bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one): A structurally related compound with similar functional groups but different core structure
Uniqueness
5,5-Dimethyl-2-(4-nitrophenyl)-4,5-dihydrooxazole is unique due to its combination of a dihydrooxazole ring and a nitrophenyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
10316-85-5 |
|---|---|
Formule moléculaire |
C11H12N2O3 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
5,5-dimethyl-2-(4-nitrophenyl)-4H-1,3-oxazole |
InChI |
InChI=1S/C11H12N2O3/c1-11(2)7-12-10(16-11)8-3-5-9(6-4-8)13(14)15/h3-6H,7H2,1-2H3 |
Clé InChI |
GDLNJKDMUICNPQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


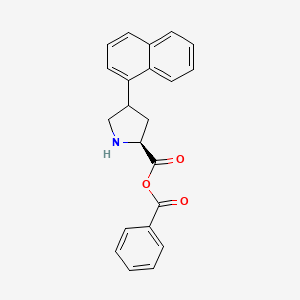

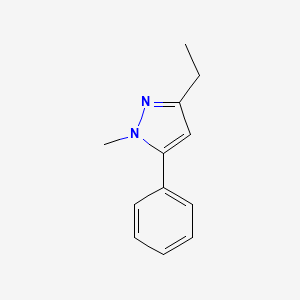
![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonamide](/img/structure/B12885634.png)
![1-[5-Methyl-2-(propan-2-yl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12885642.png)

![2-Butylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B12885656.png)
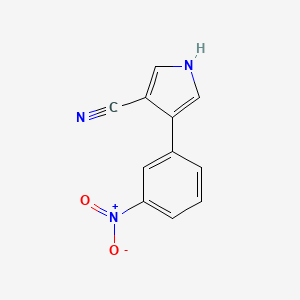


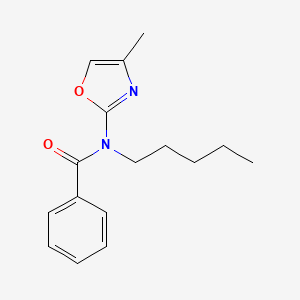
![2-(Methylthio)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B12885682.png)
